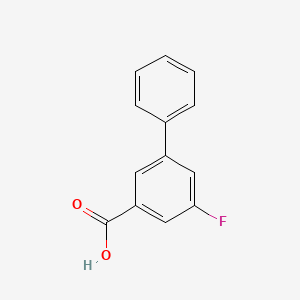

5-Fluoro-3-phenylbenzoic acid

Description

Contextual Significance of Fluorinated Benzoic Acid Architectures in Contemporary Chemistry

Fluorinated benzoic acid architectures are of paramount importance in contemporary chemistry, primarily due to the unique properties conferred by the fluorine atom. tandfonline.comnih.gov The introduction of fluorine into a benzoic acid scaffold can profoundly influence the molecule's physicochemical and biological properties. acs.orgresearchgate.net Fluorine's high electronegativity can alter the acidity of the carboxylic acid group, impacting its ionization state at physiological pH. This modification can be crucial for modulating a molecule's interaction with biological targets. tandfonline.comresearchgate.net

Evolution of Research Trajectories for Biphenyl (B1667301) Carboxylic Acids

Biphenyl carboxylic acids represent a versatile class of compounds with a rich history in chemical research. ajgreenchem.comarabjchem.org Initially recognized for their utility as intermediates in the synthesis of more complex molecules, their direct applications in various fields have since been extensively explored. arabjchem.org The synthetic accessibility of these compounds, often through powerful cross-coupling reactions like the Suzuki-Miyaura coupling, has allowed for the creation of large and diverse libraries of derivatives. researchgate.netajgreenchem.comajgreenchem.com

Research into biphenyl carboxylic acids has revealed their potential in a wide range of applications. They have been investigated for their use as anti-inflammatory agents, with some derivatives showing potent activity. ajgreenchem.com Moreover, their structural motif is present in numerous compounds with diverse pharmacological activities, including antimicrobial, antihypertensive, and anticancer properties. ajgreenchem.comajgreenchem.com The ability to readily modify both the biphenyl core and the carboxylic acid functionality has made this class of compounds a fertile ground for structure-activity relationship (SAR) studies, driving the development of new therapeutic candidates. arabjchem.orgmdpi.com The evolution of research in this area highlights a continuous effort to fine-tune the properties of biphenyl carboxylic acids for specific applications, a trajectory that has naturally led to the exploration of derivatives like 5-Fluoro-3-phenylbenzoic acid.

Current Research Gaps and Future Prospects for this compound

While the broader classes of fluorinated benzoic acids and biphenyl carboxylic acids have been extensively studied, specific research on this compound is still in its relatively early stages. Much of the currently available information focuses on its synthesis and basic chemical properties. guidechem.comsigmaaldrich.com There is a clear need for more in-depth investigations into its biological activities and potential applications.

Future research should aim to fill these gaps by systematically evaluating the compound's efficacy in various biological assays. For instance, given the known anti-inflammatory properties of some biphenyl carboxylic acids, it would be valuable to screen this compound for similar activity. ajgreenchem.com Furthermore, its potential as a precursor for novel materials with enhanced thermal or chemical resistance warrants exploration. The synthesis and evaluation of a broader range of derivatives, where the phenyl ring or the carboxylic acid group are further functionalized, could also unlock new applications. A deeper understanding of the structure-activity relationships of this compound and its analogues will be crucial for realizing its full potential in advanced chemical research.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H9FO2 | guidechem.comsigmaaldrich.com |

| Molecular Weight | 216.208 g/mol | guidechem.com |

| CAS Number | 1082565-35-2 | guidechem.comsigmaaldrich.com |

| Appearance | White solid | guidechem.com |

| Purity | ≥98% | sigmaaldrich.com |

| Boiling Point (Predicted) | 390.4 ± 30.0 °C at 760 mmHg | guidechem.com |

| Flash Point (Predicted) | 189.9 ± 24.6 °C | guidechem.com |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | guidechem.com |

| LogP (Predicted) | 3.19090 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQRNIJBMDZLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651807 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082565-35-2 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization of 5 Fluoro 3 Phenylbenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization through various reactions, including esterification, amidation, and conversion to more reactive species like acyl halides.

Esterification Reactions for Modifying Biological Properties

Esterification of carboxylic acids is a fundamental transformation used to enhance properties such as lipophilicity, which can influence a molecule's biological activity. While specific studies on the esterification of 5-fluoro-3-phenylbenzoic acid for biological applications are not extensively detailed in the literature, the principles of esterifying fluorinated aromatic carboxylic acids are well-established. rsc.orgresearchgate.net These reactions are critical as fluorobenzoic acids (FBAs) and their esters are used as chemical tracers and are precursors to bioactive compounds. researchgate.netresearchgate.net

A common laboratory method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For fluorinated aromatic acids, heterogeneous catalysts like the metal-organic framework UiO-66-NH₂ have been shown to efficiently catalyze methyl esterification using methanol, significantly reducing reaction times compared to traditional methods. rsc.orgresearchgate.net The modification of the carboxylic acid group into an ester can profoundly impact a compound's interaction with biological targets.

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or removal of water. |

| Acyl Halide Route | Alcohol | Base (e.g., Pyridine) | Highly efficient, proceeds via a more reactive acyl chloride intermediate. |

| Heterogeneous Catalysis | Methanol | UiO-66-NH₂ | Reduces reaction time for fluorinated benzoic acids. rsc.orgresearchgate.net |

Amidation Reactions and Amide Derivatives

Amide bond formation is one of the most critical reactions in medicinal chemistry. The conversion of this compound into its corresponding amides can be achieved through various modern coupling methods. Direct amidation involves activating the carboxylic acid in situ to react with a primary or secondary amine. Catalytic systems based on boron, such as B(OCH₂CF₃)₃ and boric acid, have proven effective for the direct coupling of carboxylic acids and amines under mild conditions. acs.orgresearchgate.net Titanium(IV) fluoride (B91410) (TiF₄) also serves as an efficient catalyst for the amidation of both aromatic and aliphatic carboxylic acids. rsc.org

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. wikipedia.org This two-step approach is often highly efficient. The resulting amide derivatives of this compound could be explored for a range of biological activities, a common strategy in drug discovery. nih.gov

| Catalyst/Reagent System | Amine Scope | Conditions | Reference |

|---|---|---|---|

| B(OCH₂CF₃)₃ | Primary and secondary amines | MeCN, 80-100 °C | acs.org |

| TiF₄ (5-10 mol%) | Aliphatic and aromatic amines | Refluxing toluene | rsc.org |

| Boric Acid | Aromatic amines | Solvent-free, direct heating | researchgate.net |

| Acyl Chloride Intermediate | Primary and secondary amines | Often requires a base (e.g., pyridine) | wikipedia.org |

Conversion to Acyl Halides and Subsequent Nucleophilic Acyl Substitution

The conversion of carboxylic acids to acyl halides, particularly acyl chlorides, is a pivotal step in enhancing their reactivity toward nucleophiles. wikipedia.org Standard reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). google.com For instance, refluxing this compound with an excess of thionyl chloride would quantitatively convert it to 5-fluoro-3-phenylbenzoyl chloride. chemicalbook.com

This resulting acyl chloride is a highly versatile intermediate. It can undergo nucleophilic acyl substitution with a wide range of nucleophiles, providing efficient routes to esters, amides, and anhydrides. wikipedia.org Its heightened electrophilicity makes it significantly more reactive than the parent carboxylic acid.

Formation of Acid Anhydrides

Symmetrical acid anhydrides can be synthesized directly from carboxylic acids through dehydration coupling reactions. A highly efficient method involves using a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (TCCA) under mild, room temperature conditions. researchgate.net This approach offers high yields and short reaction times. Another effective system for converting aryl acids into their corresponding anhydrides is the Ph₃P–I₂/Et₃N combination. researchgate.net

Alternatively, an unsymmetrical anhydride (B1165640) can be formed by reacting the acyl chloride of this compound with the carboxylate salt of a different carboxylic acid. Symmetrical 5-fluoro-3-phenylbenzoic anhydride can also be prepared by reacting the acyl chloride with the sodium salt of this compound. researchgate.net

Bisphosphorylation and Deoxyphosphorylation Strategies

Recent advancements in synthetic methodology have enabled novel transformations of carboxylic acids into organophosphorus compounds under metal-free conditions. One such strategy is the selective bisphosphorylation of carboxylic acids, which converts them into compounds containing a P–C–O–P motif. This reaction typically involves the in situ activation of the carboxylic acid with an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by a reaction with a P(O)-H compound.

By modifying the reaction conditions, a selective deoxyphosphorylation can be achieved for benzoic acids, yielding benzylphosphorus compounds. These transformations provide a new route for utilizing carboxylic acids as an alkyl source, enabling the synthesis of value-added organophosphorus compounds with high chemo-selectivity and a broad substrate scope.

Reactions at the Aromatic Core

This compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (SEAr), such as nitration, halogenation, and sulfonation. wikipedia.orgyoutube.com The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on each ring. libretexts.orglumenlearning.comorganicchemistrytutor.com

Ring A (Substituted Ring): This ring bears three substituents:

-COOH (Carboxyl group): This is an electron-withdrawing group and acts as a meta-director. quora.comstudy.com It deactivates the ring towards electrophilic attack. libretexts.org

-F (Fluoro group): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (sigma complex).

-C₆H₅ (Phenyl group): This group is weakly activating and an ortho, para-director. pearson.com

Ring B (Unsubstituted Phenyl Ring): This ring is attached to the substituted benzene (B151609) ring (Ring A). The entire substituted ring acts as a substituent on Ring B. As a phenyl substituent, it is considered activating and directs incoming electrophiles to the ortho and para positions of Ring B. pearson.com Therefore, electrophilic substitution on the unsubstituted ring is expected to be faster than on the deactivated Ring A.

| Reaction | Typical Reagents | Active Electrophile | Predicted Major Product Site(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-positions of the unsubstituted phenyl ring (Ring B). masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho- and para-positions of the unsubstituted phenyl ring (Ring B). youtube.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | ortho- and para-positions of the unsubstituted phenyl ring (Ring B). masterorganicchemistry.com |

Supramolecular Chemistry and Co-crystal/Salt Formation

In pharmaceutical sciences, co-crystallization is a well-established crystal engineering technique used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), particularly their solubility, dissolution rate, and permeability. sphinxsai.comresearchgate.net Co-crystals are multi-component crystalline solids where the API and a coformer are held together in a specific stoichiometric ratio by non-covalent interactions, most commonly hydrogen bonds. sphinxsai.com

Fluorobenzoic acids have emerged as highly effective coformers in the design of pharmaceutical co-crystals and salts. rsc.orgacs.org this compound, with its carboxylic acid group (a strong hydrogen bond donor and acceptor), is an excellent candidate for this application. The presence of the fluorine and phenyl groups can further influence crystal packing and intermolecular interactions, such as halogen bonding and π-π stacking, which can be exploited to fine-tune the properties of the resulting co-crystal. acs.org

Research has demonstrated that co-crystals formed between poorly soluble drugs and various fluorobenzoic acids can lead to significant enhancements in their performance. For example, crystalline salts of the BCS Class IV drug naftopidil (B1677906) were prepared with a range of fluorobenzoic acids, resulting in improved dissolution and permeability. rsc.orgmatilda.science Similarly, co-crystals of the cardiac drug milrinone (B1677136) and the anti-inflammatory drug roflumilast (B1684550) with fluorinated benzoic acids showed faster dissolution rates and enhanced bioavailability. acs.orgacs.org The use of these coformers can modulate the crystal lattice energy and create new dissolution pathways, often leading to a "spring and parachute" effect where a supersaturated solution of the API is temporarily generated, enhancing its absorption. acs.org

| Active Pharmaceutical Ingredient (API) | Fluorobenzoic Acid Coformer | Observed Improvement | Reference |

|---|---|---|---|

| Naftopidil (BCS Class IV) | 2,4,5-Trifluorobenzoic acid | Faster dissolution and higher permeability | rsc.orgmatilda.science |

| Milrinone (BCS Class II) | 4-Fluorobenzoic acid | Enhanced drug concentration and dissolution | acs.org |

| Milrinone (BCS Class II) | 2,5-Difluorobenzoic acid | Highest diffusion across dialysis membrane | acs.org |

| Roflumilast | 4-Fluorobenzoic acid | Improved solubility and dissolution rate | acs.org |

| Roflumilast | 3-Fluoro-4-hydroxybenzoic acid | Enhanced bioavailability and membrane permeation | acs.org |

Spectroscopic Characterization and Elucidation of Molecular Structure for 5 Fluoro 3 Phenylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 5-Fluoro-3-phenylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, provide a comprehensive picture of the molecular connectivity and structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents—the fluorine atom, the phenyl group, and the carboxylic acid group.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and the potential for hydrogen bonding.

The protons on the fluoro-substituted phenyl ring (the benzoic acid moiety) will display characteristic splitting patterns. The proton at the C2 position, being ortho to the carboxylic acid group, is expected to be the most deshielded of the ring protons. The proton at C4 will be influenced by both the fluorine and the phenyl group, while the proton at C6 will be primarily affected by the adjacent carboxylic acid and the fluorine atom. The phenyl group protons will likely appear as a multiplet in the typical aromatic region, around 7.3-7.6 ppm.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H (Carboxylic Acid) | 10.0 - 13.0 | br s | - |

| H-2 | 8.0 - 8.2 | d | JH-F ≈ 6-8 Hz |

| H-4 | 7.7 - 7.9 | t | JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 Hz |

| H-6 | 7.5 - 7.7 | d | JH-H ≈ 2-3 Hz |

| Phenyl H (ortho) | 7.5 - 7.7 | m | - |

| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |

Note: Predicted values are based on the analysis of similar substituted benzoic acids.

The ¹³C NMR spectrum of this compound will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.

The carbon atoms of the fluoro-substituted ring will show distinct signals, with the carbon directly bonded to the fluorine atom (C5) exhibiting a large C-F coupling constant. The other aromatic carbons will have chemical shifts in the range of 115-145 ppm, with their precise values determined by the substituent effects. The carbons of the unsubstituted phenyl ring will also resonate in this region.

Predicted ¹³C NMR Chemical Shift Assignments:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Carboxylic Acid) | 165 - 175 |

| C1 | 132 - 135 |

| C2 | 130 - 133 |

| C3 | 140 - 143 |

| C4 | 120 - 123 |

| C5 | 160 - 164 (d, ¹JC-F ≈ 240-250 Hz) |

| C6 | 118 - 121 |

| Phenyl C (ipso) | 138 - 141 |

| Phenyl C (ortho) | 128 - 130 |

| Phenyl C (meta) | 129 - 131 |

| Phenyl C (para) | 127 - 129 |

Note: Predicted values are based on the analysis of similar substituted benzoic acids.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically in the range of -100 to -130 ppm relative to CFCl₃. The fluorine signal will be split by the neighboring protons (H-4 and H-6), resulting in a triplet of doublets or a more complex multiplet. Analysis of the coupling constants can further confirm the structural assignment.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the protons on the substituted benzoic acid ring (H-2, H-4, and H-6) and the protons within the unsubstituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the protons of the phenyl ring to the C3 of the benzoic acid ring would confirm the phenyl-benzoic acid linkage. Correlations from H-2 and H-6 to the carboxylic carbon would confirm their proximity to the acid group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₁₃H₉FO₂), the molecular weight is 216.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. The fragmentation pattern would likely involve the following key losses:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 199, corresponding to the acylium ion [M-OH]⁺. This is a common fragmentation pathway for carboxylic acids.

Loss of a carboxyl group (-COOH): This would lead to a fragment at m/z 171, corresponding to the [M-COOH]⁺ ion, which is a fluorinated biphenyl (B1667301) radical cation.

Loss of carbon monoxide (-CO) from the acylium ion: The fragment at m/z 199 could further lose CO to give an ion at m/z 171.

Cleavage of the phenyl-phenyl bond: While less common for the molecular ion, fragmentation of the biphenyl system could lead to ions corresponding to the fluorinated benzoyl cation or the phenyl cation.

Predicted Major Fragments in the Mass Spectrum:

| m/z | Proposed Fragment |

| 216 | [C₁₃H₉FO₂]⁺ (Molecular Ion) |

| 199 | [C₁₃H₈FO]⁺ |

| 171 | [C₁₂H₈F]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation, less likely) |

| 77 | [C₆H₅]⁺ (Phenyl cation, less likely) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the IR spectrum in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the IR spectrum around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid. This band is also typically strong in the Raman spectrum.

C-F Stretch: A strong absorption in the IR spectrum is expected in the range of 1250-1000 cm⁻¹ due to the C-F stretching vibration.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the region of 1600-1450 cm⁻¹ corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear as strong bands in the IR spectrum in the region of 900-675 cm⁻¹, and their positions can be indicative of the substitution pattern of the aromatic rings.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |

| C=O stretch | 1680 - 1710 | Strong | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| C-O stretch | 1210 - 1320 | Strong | Medium |

| C-F stretch | 1000 - 1250 | Strong | Weak |

| C-H bend (out-of-plane) | 675 - 900 | Strong | Weak |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A comprehensive search of crystallographic databases and the scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its solid-state conformation, including precise bond lengths, bond angles, and torsion angles, are not available. The lack of a determined crystal structure also precludes a detailed, experimentally verified analysis of the specific intermolecular interactions that govern the packing of this compound molecules in the crystalline state.

However, based on the known principles of molecular geometry and the well-documented crystal structures of related benzoic acid derivatives, a predictive analysis of its solid-state characteristics can be put forward. The molecular structure of this compound comprises a benzoic acid moiety substituted with a fluorine atom at the 5-position and a phenyl group at the 3-position.

Solid-State Conformation

In the solid state, benzoic acid and its derivatives typically exhibit a planar or near-planar conformation for the carboxyl group relative to the benzene ring. This planarity is favored by the delocalization of π-electrons. For this compound, it is anticipated that the carboxylic acid group (–COOH) would be largely coplanar with the fluorinated benzene ring to which it is attached.

A key conformational variable in this molecule is the dihedral angle between the two phenyl rings. Steric hindrance between the ortho hydrogens of the two rings would likely prevent a fully coplanar arrangement. Therefore, a twisted conformation, where the two rings are at a significant dihedral angle to each other, is expected. This is a common feature in biphenyl systems.

Intermolecular Interactions

The crystalline arrangement of this compound would be dictated by a variety of intermolecular forces. The most significant of these is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. This results in a characteristic R²₂(8) ring motif.

C–H···O interactions: Hydrogen atoms on the phenyl rings can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl groups.

C–H···F interactions: The fluorine substituent can act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms from adjacent molecules.

While a definitive crystallographic study is required for a precise characterization, the solid-state structure of this compound is likely to be a complex interplay of these various intermolecular forces, leading to a stable three-dimensional network.

Computational Chemistry and Molecular Modeling of 5 Fluoro 3 Phenylbenzoic Acid and Its Derivatives

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are employed to understand the fundamental electronic properties and reactivity of molecules. By solving the Schrödinger equation or its density-based equivalent, QM calculations can accurately predict a wide range of molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like 5-Fluoro-3-phenylbenzoic acid. By optimizing the molecular geometry at a specific level of theory, such as B3LYP/6–311+G(d,p), researchers can obtain key structural parameters like bond lengths and angles nih.gov. This information is foundational for understanding the molecule's stability and shape.

From the optimized structure, DFT is used to calculate Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial for predicting a molecule's chemical reactivity and kinetic stability nih.gov. For a derivative like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO was found to be located on the benzyloxy biphenyl (B1667301) group, while the LUMO was on the benzoic acid portion, with a calculated energy gap of 4.3337 eV nih.gov. A smaller energy gap generally implies higher reactivity.

Furthermore, DFT calculations yield various global reactivity descriptors that quantify different aspects of a molecule's reactivity researchgate.netresearchgate.net. These descriptors provide a quantitative basis for comparing the reactivity of different derivatives of this compound.

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / 2η | A measure of the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Ab Initio Methods for Theoretical Studies of Acidic Properties

Ab initio methods, particularly DFT, are highly effective for predicting the acidity (pKa) of substituted benzoic acids. The pKa is a critical parameter for drug design as it influences a molecule's solubility, absorption, and target interaction. Theoretical calculations can accurately predict pKa by computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often simulated using a continuum solvation model like the Solvation Model based on Density (SMD) nih.govnih.gov.

Studies have shown excellent correlation between experimentally determined pKa values and calculated parameters for series of substituted benzoic acids semanticscholar.orgresearchgate.net. Key quantum chemical parameters that correlate well with pKa include:

The energy difference between the carboxylic acid and its conjugate base (ΔEprot) semanticscholar.org.

The charge on the acidic hydrogen atom researchgate.net.

The charge on the entire carboxylic acid group semanticscholar.org.

For instance, a study using the HF/6-31G(d) level of theory to calculate a single C-O bond length in the carboxyl group of meta- and para-substituted benzoic acids produced a predictive model with a root mean square error of prediction (RMSEP) of just 0.13 pKa units rsc.org. These computational approaches allow for the rapid screening of novel this compound derivatives to predict their acidic properties before synthesis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule niscpr.res.inniscpr.res.in. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atoms of the carboxyl group and the fluorine atom.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. The acidic hydrogen of the carboxyl group is a prominent site of positive potential.

Green regions denote areas of neutral potential.

The MEP surface provides a clear, intuitive picture of a molecule's polarity and its likely sites for intermolecular interactions, such as hydrogen bonding, which is crucial for ligand-receptor binding niscpr.res.in.

Molecular Docking and Dynamics Simulations

While quantum mechanics reveals intrinsic molecular properties, molecular docking and dynamics simulations are used to predict how a molecule will interact with and behave within a complex biological environment, such as the active site of a protein.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex nih.gov. This method is instrumental in structure-based drug design for screening virtual libraries of compounds, such as derivatives of this compound, against a specific biological target nih.govstmjournals.com.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The output of a docking simulation typically includes:

Binding Affinity/Energy: A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding.

Binding Pose: The 3D coordinates of the ligand in its most favorable orientation within the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the receptor.

For example, a docking study of benzoic acid derivatives against the fungal-specific enzyme CYP53 helped identify key structural elements that confer antifungal activity nih.gov. Similarly, docking can be used to predict which derivatives of this compound are most likely to be effective inhibitors of a target protein, guiding synthetic efforts toward the most promising candidates.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. | -9.4 kcal/mol |

| Hydrogen Bonds | Number and identity of H-bonds formed with receptor residues. | 3 (with SER12, LYS54, ASN66) |

| Hydrophobic Interactions | Residues involved in non-polar interactions. | LEU27, ILE50, VAL103 |

| RMSD (Root Mean Square Deviation) | Deviation from a reference pose, indicating reliability of the docking pose. | 1.12 Å |

Conformational Analysis and Dynamic Behavior in Biological Environments

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time nih.gov. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor.

Conformational Analysis: For a molecule like this compound, the relative orientation of the phenyl ring and the carboxylic acid group is crucial. The carboxyl group's O=C-O-H dihedral angle can exist in syn and anti conformations. While the syn conformation is generally more stable, the anti state may also be present in solution, and the conformational equilibrium can be influenced by the environment nih.gov. MD simulations can explore the conformational landscape of the molecule, revealing the most probable shapes it will adopt in a biological system.

Dynamic Behavior: When a ligand is docked into a receptor, MD simulations can be run on the entire complex, typically solvated in a water box with ions to mimic physiological conditions. These simulations, often run for nanoseconds to microseconds, can:

Assess the stability of the predicted binding pose from docking.

Reveal how the ligand and receptor adapt to each other's presence.

Characterize the dynamic network of intermolecular interactions.

Calculate a more accurate binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) nih.gov.

Studies on aromatic carboxylic acids have used MD to investigate their behavior at interfaces, such as on a methane hydrate surface or a gold substrate, revealing how different conformations and environments affect their movement and interactions acs.orgaip.orgrsc.org. This same approach can be applied to understand how derivatives of this compound behave within the dynamic environment of a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound and its derivatives, these models are instrumental in predicting their behavior and guiding the synthesis of new compounds with desired characteristics.

Key Molecular Descriptors in QSAR/QSPR Studies

In the context of substituted benzoic acids, several classes of molecular descriptors have been shown to be crucial for developing robust QSAR and QSPR models. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These pertain to the electronic properties of the molecule. For fluorinated benzoic acid derivatives, parameters such as the Hammett electronic constants (σ) are significant. The fluorine atom, being highly electronegative, and the phenyl group influence the electron density distribution across the molecule. This, in turn, affects properties like acidity (pKa) and interaction with biological targets. QSAR studies on other benzoic acid derivatives have revealed that inhibitory activities can be influenced by the presence of specific heteroatoms and hydroxyl groups, which alter the electronic landscape of the molecule nih.gov.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP) or Hansch lipophilicity parameter (π), is a critical factor in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of a fluorine atom generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of enzymes or receptors. QSAR analyses of similar compounds have demonstrated that hydrophobicity is a key contributor to their biological activity nih.gov.

Modeling Approaches and Research Findings

Various computational techniques are employed to build QSAR and QSPR models for compounds structurally related to this compound. These models are often developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

For a hypothetical series of this compound derivatives, a QSAR/QSPR study might involve the generation of a dataset of compounds with variations in substitution on the phenyl ring. The biological activity (e.g., enzyme inhibition) or a specific property (e.g., solubility) would be experimentally determined. Subsequently, a range of molecular descriptors would be calculated for each compound.

A resulting QSAR model could take the form of a linear equation, such as:

Biological Activity = c0 + c1(LogP) + c2(MR) + c3*(σ)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis.

Based on studies of analogous compounds, it can be inferred that for a series of this compound derivatives, descriptors related to hydrophobicity and electronic effects would likely be significant predictors of their biological activity. For instance, increasing the hydrophobicity of the substituent on the phenyl ring might enhance activity up to a certain point (a parabolic relationship), while electron-withdrawing groups could modulate the acidity of the carboxylic acid function, influencing its interaction with target proteins.

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of this compound derivatives.

| Compound Derivative (Substitution on Phenyl Ring) | LogP | Molar Refractivity (MR) | Hammett Constant (σ) | Predicted Activity (IC50, µM) |

| 4'-H (this compound) | 3.5 | 55.0 | 0.00 | 10.5 |

| 4'-Cl | 4.2 | 60.0 | 0.23 | 5.2 |

| 4'-CH3 | 3.9 | 60.0 | -0.17 | 8.7 |

| 4'-OCH3 | 3.4 | 62.0 | -0.27 | 12.1 |

| 4'-NO2 | 3.3 | 60.0 | 0.78 | 2.3 |

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights into the molecule's structure and electronic properties, and can aid in the interpretation of experimental spectra.

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of ¹H and ¹³C chemical shifts.

For this compound, theoretical calculations can help in the precise assignment of peaks in the experimental NMR spectra, which can be complex due to the presence of two aromatic rings and the influence of the fluorine substituent. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values are typically compared to an internal standard, such as tetramethylsilane (TMS), to correlate with experimental data. Discrepancies between calculated and experimental shifts can often be explained by solvent effects, which can also be modeled computationally.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (H) | 13.10 | - |

| Carboxylic Acid (C) | - | 168.5 |

| C1 (ipso-COOH) | - | 132.0 |

| C2 | 8.15 | 128.0 |

| C3 (ipso-Ph) | - | 142.0 |

| C4 | 7.80 | 118.0 (d, J=23 Hz) |

| C5 (ipso-F) | - | 163.0 (d, J=250 Hz) |

| C6 | 7.50 | 115.0 (d, J=21 Hz) |

| C1' (ipso-C3) | - | 138.0 |

| C2'/C6' | 7.65 | 128.5 |

| C3'/C5' | 7.45 | 129.5 |

| C4' | 7.40 | 129.0 |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hz, arising from C-F coupling.

Vibrational (IR and Raman) Spectroscopy

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. DFT calculations, after geometry optimization, can compute the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretching and bending modes, and various aromatic C-H and C-C stretching and bending vibrations. The theoretical spectrum can aid in the assignment of complex regions in the experimental spectrum.

A table of selected predicted and scaled vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3650 | 3500 |

| C=O Stretch (Carboxylic Acid) | 1780 | 1710 |

| Aromatic C-H Stretch | 3100-3000 | 3080-2980 |

| Aromatic C=C Stretch | 1620-1580 | 1590-1550 |

| C-F Stretch | 1250 | 1200 |

| O-H Bend (Carboxylic Acid) | 1450 | 1390 |

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the phenylbenzoic acid chromophore. The calculations would likely predict π → π* transitions associated with the aromatic rings. The position and intensity of these absorptions can be influenced by the substitution pattern and solvent effects, which can be incorporated into the TD-DFT calculations.

A hypothetical table of predicted UV-Vis absorption data for this compound in a solvent like ethanol is shown below.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 285 | 0.45 |

| HOMO-1 → LUMO | 250 | 0.20 |

| HOMO → LUMO+1 | 210 | 0.60 |

These theoretical predictions of spectroscopic parameters, when used in conjunction with experimental data, provide a comprehensive understanding of the structural and electronic properties of this compound and its derivatives.

Biological Activity and Biomedical Applications of 5 Fluoro 3 Phenylbenzoic Acid Scaffold

Anti-Inflammatory Research and Mechanistic Insights

Derivatives of the 5-fluoro-3-phenylbenzoic acid scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in inflammatory pathways.

The anti-inflammatory effects of compounds related to the this compound scaffold are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators nih.govresearchgate.net. Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) nih.govresearchgate.net.

Research on structurally similar compounds, such as N-phenylanthranilic acids, has shown that modifications to the phenylamino benzoic acid backbone can lead to potent and selective inhibition of enzymes like aldo-keto reductase 1C3 (AKR1C3), which is also implicated in inflammatory processes nih.gov. While direct studies on this compound are limited, the existing literature on related benzoic acid derivatives suggests that this scaffold likely exerts its anti-inflammatory effects through the modulation of these critical enzymatic pathways. For instance, various derivatives of naproxen, a well-known NSAID, have been synthesized and shown to possess significant anti-inflammatory properties through COX-2 inhibition researchgate.net.

Table 1: Investigated Enzyme Inhibition in Inflammatory Pathways

| Enzyme Target | Role in Inflammation | Potential Inhibition by Scaffold |

| Cyclooxygenase (COX) | Biosynthesis of prostaglandins nih.gov | Yes |

| Lipoxygenase (LOX) | Biosynthesis of leukotrienes nih.gov | Yes |

| Aldo-keto reductase 1C3 (AKR1C3) | Prostaglandin metabolism | Yes |

Antiviral Efficacy Assessment

The broad biological activity of the this compound scaffold extends to antiviral applications, with research highlighting its potential against influenza and coronaviruses.

Benzoic acid derivatives have been identified as inhibitors of influenza virus sialidase (neuraminidase), an essential enzyme for viral replication and propagation nih.govnih.gov. The catalytic site of this enzyme is highly conserved across different influenza strains, making it an attractive target for antiviral drug development nih.gov.

Structure-based design has led to the development of benzoic acid inhibitors that mimic the natural substrate, sialic acid. For instance, a 3-guanidinobenzoic acid derivative was identified as a potent inhibitor of influenza sialidase with an IC50 of 10 µM nih.gov. More recently, a diethyl triazole benzoic acid derivative, NC-5, was found to inhibit influenza A viruses, including oseltamivir-resistant strains, with EC50 values in the micromolar range nih.gov. NC-5 is believed to act as a neuraminidase inhibitor, affecting the release of new virus particles from infected cells nih.gov.

Table 3: Inhibition of Influenza A Viral Sialidases

| Compound Type | Target Virus | IC50 / EC50 |

| 3-Guanidinobenzoic acid derivative | Influenza Sialidase | 10 µM (IC50) nih.gov |

| Diethyl triazole benzoic acid derivative (NC-5) | Influenza A (H1N1) | 33.6 µM (EC50) nih.gov |

| Diethyl triazole benzoic acid derivative (NC-5) | Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 µM (EC50) nih.gov |

The emergence of novel coronaviruses has spurred research into inhibitors of their essential enzymes. The non-structural protein 14 (nsp14) of SARS-CoV-2, which possesses guanine-N7-methyltransferase activity, is a critical enzyme for viral RNA capping and has been identified as a promising antiviral target nih.govrsc.org.

Derivatives of 3-(adenosylthio)benzoic acid have been designed and synthesized as inhibitors of SARS-CoV-2 nsp14 methyltransferase nih.gov. The introduction of a 3-phenyl group into the 3-(adenosylthiomethyl)benzoic acid structure resulted in a compound with subnanomolar inhibitory activity nih.gov. These derivatives are proposed to act as bisubstrate inhibitors, targeting both the S-adenosyl-methionine (SAM) and mRNA-binding pockets of nsp14 nih.gov. While these specific derivatives are more complex than this compound, this research highlights the potential of the 3-phenylbenzoic acid scaffold as a starting point for the development of potent coronavirus enzyme inhibitors.

Table 4: Modulation of SARS-CoV-2 nsp14

| Compound Scaffold | Enzyme Target | Mechanism of Action |

| 3-(Adenosylthio)benzoic acid derivatives | SARS-CoV-2 nsp14 Methyltransferase | Bisubstrate Inhibition nih.gov |

Enzyme Target Identification and Inhibition Profiling

The benzoic acid framework, particularly when substituted, is a well-established pharmacophore for interacting with various enzyme active sites. The introduction of a fluoro group and a phenyl ring creates a molecule with distinct electronic and steric properties, enabling it to target a range of enzymes with potential therapeutic relevance.

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the primary pigment in mammals. Inhibitors of this enzyme are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. Benzoic acid derivatives have been systematically evaluated as tyrosinase inhibitors, demonstrating that the core structure is a viable starting point for inhibitor design. nih.govtandfonline.comtandfonline.com

Research into a series of synthesized benzoic acid derivatives has shown that they all possess inhibitory potential against mushroom tyrosinase. nih.govtandfonline.com The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzoic acid ring are critical for inhibitory potency. For instance, ester and amide derivatives of benzoic acid have been synthesized and tested, with some compounds showing significantly higher potency than standard inhibitors like kojic acid and L-mimosine. nih.govtandfonline.comresearchgate.net One of the most potent compounds identified in a study was an N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide derivative, which exhibited an IC₅₀ value of 1.09 μM, compared to 16.67 μM for kojic acid. nih.govtandfonline.com

The general findings suggest that electron-withdrawing groups and the ability to form specific interactions within the enzyme's active site enhance inhibitory activity. While this compound itself has not been explicitly detailed in these studies, the potent activity of various substituted benzoic acids suggests that this scaffold holds promise as a basis for developing novel and effective tyrosinase inhibitors.

Table 1: Tyrosinase Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound | Substituent Pattern | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Kojic Acid (Standard) | - | 16.67 | nih.govtandfonline.com |

| L-Mimosine (Standard) | - | 3.68 | nih.govtandfonline.com |

Note: This table is interactive and represents data for illustrative benzoic acid derivatives to highlight the potential of the scaffold.

Sirtuins (Silent Information Regulators) are a class of NAD⁺-dependent histone deacetylases (HDACs) that play crucial roles in gene silencing, cell cycle regulation, and metabolism. daneshyari.com The yeast sirtuin, Sir2p, is a well-studied member of this family and serves as a valuable tool for screening potential inhibitors. Benzoic acid derivatives have been identified as a structural motif capable of inhibiting Sir2p activity. daneshyari.comnih.govnih.gov

Using a genetically modified yeast strain as a screening platform, 4-dimethylaminobenzoic acid was isolated from a marine-derived Streptomyces species as a weak inhibitor of Sir2p. daneshyari.comnih.gov This discovery prompted the evaluation of a series of disubstituted benzene (B151609) derivatives to elucidate the structure-activity relationships for Sir2p inhibition. The research indicated that a 4-alkyl or 4-alkylamino substitution on the benzoic acid core is a key structural feature for inhibitory activity. daneshyari.comnih.gov

Further investigation led to the identification of 4-tert-butylbenzoic acid as the most potent Sir2p inhibitor among the tested series. daneshyari.comnih.gov Interestingly, this compound also demonstrated weak but selective inhibitory activity against the human homolog, SIRT1. daneshyari.comnih.gov These findings underscore that the benzoic acid scaffold is a tunable platform for developing sirtuin inhibitors, with the potential for isoform selectivity based on the substitution pattern.

Table 2: Sirtuin Inhibitory Profile of Benzoic Acid Derivatives

| Compound | Structure | Target | Inhibition |

|---|---|---|---|

| 4-dimethylaminobenzoic acid | 4-(N,N-dimethylamino)benzoic acid | Sir2p | Weak Inhibitor |

| 4-tert-butylbenzoic acid | 4-(tert-butyl)benzoic acid | Sir2p | Most Potent in Series |

| 4-tert-butylbenzoic acid | 4-(tert-butyl)benzoic acid | SIRT1 | Weak, selective inhibitor (IC₅₀ ~1.0 mM) |

Note: This interactive table summarizes the sirtuin inhibition data for key benzoic acid derivatives.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of new drugs with novel mechanisms of action. Amino acid biosynthesis pathways, which are essential for the pathogen's survival but absent in humans, represent attractive targets. osti.gov The tryptophan (Trp) biosynthesis pathway, in particular, is crucial for Mtb to survive within the host. nih.govnih.gov

Fluorinated benzoic acid analogs have been investigated as inhibitors of this pathway. Specifically, anthranilate analogues such as 2-amino-5-fluorobenzoic acid (5-FABA) and 2-amino-6-fluorobenzoic acid (6-FABA) have demonstrated potent antimycobacterial activity. nih.gov These compounds act as antimetabolites, disrupting the normal synthesis of tryptophan. In the absence of external tryptophan, 6-FABA showed a minimum inhibitory concentration (MIC) of 5 μM against Mtb. nih.govnih.gov The addition of tryptophan to the medium rescued bacterial growth, confirming that the inhibitory action targets this specific biosynthetic pathway. nih.govnih.gov

Subsequent research focused on improving the activity and reducing the cytotoxicity of these lead compounds by replacing the carboxylic acid moiety with bioisosteres like hydrazides. nih.gov This led to the development of fluorophenylbenzohydrazides with significantly improved MIC values (as low as 0.625 μM) and no detectable cytotoxicity against mammalian Vero cells. nih.gov These results highlight the potential of the fluorinated phenylbenzoic acid scaffold in the design of novel anti-tubercular agents that target essential amino acid synthesis.

Table 3: Antimycobacterial Activity of Fluorobenzoic Acid Analogs against M. tuberculosis

| Compound | Structure | Target Pathway | MIC (μM) |

|---|---|---|---|

| 6-FABA | 2-amino-6-fluorobenzoic acid | Tryptophan Biosynthesis | 5 |

Note: This interactive table presents the minimum inhibitory concentrations for key fluorobenzoic acid analogs against Mtb.

Receptor Pharmacology and Allosteric Modulation (e.g., Metabotropic Glutamate Receptor 2)

The metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor that plays a significant role in modulating glutamatergic transmission in the central nervous system. As a presynaptic receptor, its activation leads to a decrease in glutamate release, making it an important therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate signaling, such as anxiety and schizophrenia. nih.gov

A preferred approach for modulating mGluR2 activity is through positive allosteric modulators (PAMs). nih.gov Unlike orthosteric agonists that bind to the glutamate binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding does not activate the receptor directly but potentiates its response to the endogenous ligand, glutamate. This mechanism offers greater spatiotemporal precision and a reduced risk of the side effects associated with continuous receptor activation.

The development of mGluR2 PAMs has been an active area of research, leading to the discovery of several distinct chemical scaffolds that exhibit this activity. While the this compound scaffold has demonstrated versatility in targeting enzymes, its application as an allosteric modulator for mGluR2 is not established in the current scientific literature. The known mGluR2 PAMs belong to different structural classes. Nevertheless, the continuous search for novel, drug-like molecules for CNS targets means that diverse scaffolds, including substituted benzoic acids, remain of interest in broader drug discovery screenings.

Structure Activity Relationship Sar Studies of 5 Fluoro 3 Phenylbenzoic Acid Derivatives

Influence of Fluorine Substitution on Biological Potency and Selectivity

The introduction of fluorine into a drug candidate can significantly modulate its biological properties. The effects of fluorine substitution are multifaceted and can influence a molecule's potency and selectivity through various mechanisms.

The substitution of a hydrogen atom with fluorine can lead to enhanced biological activity due to its high electronegativity and ability to form strong bonds with carbon. This can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. Furthermore, the presence of fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a compound.

To illustrate the potential impact of fluorine substitution, consider a hypothetical series of 3-phenylbenzoic acid analogs targeting a specific enzyme.

| Compound | Substitution | Relative Potency (Hypothetical) | Selectivity (Hypothetical) |

| 1 | H | 1.0 | 1.0 |

| 2 | 5-F | 5.0 | 2.5 |

| 3 | 2'-F | 2.0 | 1.2 |

| 4 | 4'-F | 3.5 | 1.8 |

Impact of Phenyl Ring Modifications and Substituent Effects on Bioactivity

Modifications to the phenyl ring of 5-fluoro-3-phenylbenzoic acid derivatives can provide valuable SAR insights. The size, electronics, and lipophilicity of substituents on the phenyl ring can dramatically alter the compound's interaction with its target.

For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the phenyl ring, influencing pi-pi stacking or other electronic interactions within the binding site. The steric bulk of substituents can also play a critical role; larger groups may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.

A systematic exploration of phenyl ring substituents is a common strategy in lead optimization. The following table provides a hypothetical representation of how different substituents on the phenyl ring of this compound might affect its bioactivity.

| Compound | Phenyl Ring Substituent | Bioactivity (IC50, Hypothetical) |

| 5a | H | 100 nM |

| 5b | 4'-Chloro | 50 nM |

| 5c | 4'-Methoxy | 200 nM |

| 5d | 4'-Trifluoromethyl | 75 nM |

| 5e | 3',4'-Dichloro | 30 nM |

Critical Role of the Carboxylic Acid Group in Molecular Recognition and Binding

The carboxylic acid group is a key functional group in many biologically active molecules, often playing a crucial role in molecular recognition and binding to the target protein. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated to form a carboxylate anion, which can engage in strong ionic interactions with positively charged residues like arginine or lysine in the binding site.

In the case of this compound derivatives, the carboxylic acid is likely a critical pharmacophoric element responsible for anchoring the molecule to its target. The specific interactions of this group are fundamental to the compound's biological activity. Replacement or modification of the carboxylic acid group would be expected to have a profound impact on potency. For example, esterification or amidation would neutralize the negative charge and remove a key ionic interaction, likely leading to a significant loss of activity.

The importance of the carboxylic acid can be demonstrated by comparing the activity of the parent acid with its corresponding methyl ester or amide.

| Compound | Functional Group | Binding Affinity (Kd, Hypothetical) |

| 6a | Carboxylic Acid | 50 nM |

| 6b | Methyl Ester | >10,000 nM |

| 6c | Amide | >10,000 nM |

Investigation of Positional Isomerism and Stereochemical Implications

Stereochemistry becomes a factor if chiral centers are introduced into the molecule, for instance, through substitution on the phenyl ring or by derivatizing the carboxylic acid. Enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer being active (the eutomer) while the other is inactive or even has undesirable off-target effects (the distomer). This is because biological targets, being chiral themselves, can stereoselectively interact with small molecules.

A hypothetical study on positional isomers of fluoro-3-phenylbenzoic acid might yield the following results:

| Compound | Isomer | Biological Activity (EC50, Hypothetical) |

| 7a | This compound | 80 nM |

| 7b | 2-Fluoro-3-phenylbenzoic acid | 500 nM |

| 7c | 4-Fluoro-3-phenylbenzoic acid | 250 nM |

Advanced Analytical Methodologies in the Study of 5 Fluoro 3 Phenylbenzoic Acid

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the analysis of fluorinated aromatic carboxylic acids. Its application ranges from purity assessment of the bulk compound to the detection of trace amounts in environmental and biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and achieving the separation of 5-Fluoro-3-phenylbenzoic acid from related impurities. Reversed-phase HPLC is particularly well-suited for this class of compounds. sci-hub.se The method's adaptability allows for the simultaneous determination of multiple fluorinated benzoic acids. sci-hub.se

A typical HPLC setup involves a C18 or similar stationary phase, with a mobile phase consisting of an organic modifier like acetonitrile (B52724) and an aqueous buffer, such as a phosphate (B84403) buffer, to control the pH. sci-hub.seekb.eg Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the benzoic acid structure provides strong chromophoric activity. ceu.esthermofisher.com The selection of an appropriate wavelength, often around 254 nm, is critical for sensitivity. thermofisher.com Method validation according to International Conference on Harmonization (ICH) guidelines ensures specificity, linearity, accuracy, and precision. ekb.eg

Below is a table summarizing typical conditions used in the HPLC analysis of fluorinated benzoic acids.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Zorbax SB-Aq (e.g., 4.6 x 250 mm, 5 µm) | sci-hub.seekb.eg |

| Mobile Phase | Gradient mixture of Acetonitrile and aqueous buffer (e.g., 0.1% triethylamine (B128534) or 5 mM phosphate buffer) | sci-hub.seekb.eg |

| Detection | UV Detector (e.g., 205 nm or 223 nm) or Diode Array Detector | sci-hub.seekb.eg |

| Flow Rate | 1.0 - 2.5 mL/min | sci-hub.seupb.ro |

| Sample Preparation | Filtration through a 0.45 µm filter prior to analysis | sci-hub.se |

For ultra-trace analysis and the identification of metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method. nih.gov Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters. nih.govresearchgate.net Reagents such as BF3·MeOH or processes like trimethylsilyl (B98337) derivatization are employed for this purpose. nih.govnih.gov

This technique is particularly valuable for identifying metabolites like related fluorophenoxybenzoic acids. The combination of GC's separation power with the mass spectrometer's identification capabilities allows for the structural elucidation of unknown compounds in complex matrices. nih.gov For trace-level quantification, especially in environmental samples like water, pre-concentration of the analyte using Solid-Phase Extraction (SPE) is a common practice, which can increase the enrichment factor significantly. nih.govresearchgate.net The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances sensitivity, enabling detection limits in the nanogram per liter (ng/L) range. researchgate.netnih.gov

The table below outlines key aspects of GC-MS methods developed for fluorinated aromatic acids.

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) for enrichment and cleanup | nih.govresearchgate.net |

| Derivatization | Esterification with agents like BF3·MeOH or pentafluorobenzyl bromide to increase volatility | nih.govnih.govresearchgate.net |

| Column | Non-polar capillary columns (e.g., DB-5) are commonly used | scholarsresearchlibrary.com |

| Detection Mode | Mass Spectrometry, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity | nih.gov |

| Detection Limits | Can reach ultra-trace levels (e.g., 6-44 ng/L) | nih.gov |

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high-efficiency separations based on the charge-to-mass ratio of analytes. sciex.com In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated in a buffer-filled capillary under the influence of a high-voltage electric field. sciex.com This technique is advantageous due to its rapid analysis times, low sample and reagent consumption, and high resolving power.

For the analysis of compounds like this compound, CE can be optimized by adjusting the background electrolyte (BGE) composition, pH, and the concentration of organic modifiers. nih.gov For instance, a phosphate buffer is often used as the BGE. nih.gov Detection can be achieved directly via UV absorbance at a low wavelength (e.g., 190 nm) or indirectly by using a chromophore in the BGE and detecting the displacement of this chromophore by the analyte. nih.gov While not as commonly reported as HPLC or GC-MS for this specific compound, CE represents a viable and powerful technique for the separation of fluorinated carboxylic acids. nih.gov

Bioanalytical Methods for Quantification in Biological Matrices

Quantifying this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and metabolic studies. nih.gov These matrices are complex, and their properties can change over time, potentially affecting the reliability of analytical methods. nih.gov Therefore, robust bioanalytical methods that account for matrix effects are required.

The development of a bioanalytical assay for this compound typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS, which provide the necessary sensitivity and selectivity for quantification in complex biological fluids. nih.govnih.govresearchgate.net

A crucial first step in assay development is sample preparation, which aims to extract the analyte from the biological matrix and remove interfering endogenous components. nih.gov This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, often a deuterated analog of the analyte, is added early in the process to correct for variability during sample preparation and analysis. nih.gov

For GC-MS analysis, the extracted compound is derivatized before injection, similar to methods for trace analysis. nih.gov For LC-MS/MS, derivatization is often unnecessary. The method must be thoroughly validated to demonstrate its accuracy, precision, selectivity, sensitivity, and stability under various conditions. fda.gov While specific assays for this compound are not widely published, methods developed for other fluorinated compounds like 5-fluorouracil (B62378) or for benzoic acid in serum provide a clear framework for their development and validation. nih.govnih.gov

Future Directions and Prospective Research Avenues for 5 Fluoro 3 Phenylbenzoic Acid

Innovation in Green Synthetic Methodologies

The chemical synthesis of 5-fluoro-3-phenylbenzoic acid and its derivatives is undergoing a paradigm shift towards more environmentally benign and efficient methods. Traditional synthetic routes often rely on harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, with a focus on photocatalysis, biocatalysis, and novel coupling strategies.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. This technique can be harnessed for the synthesis of fluorinated biaryls, offering a greener alternative to traditional cross-coupling reactions. The use of photocatalysts allows for the activation of substrates through light-induced electron transfer, minimizing the need for high temperatures and strong bases.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability. Researchers are exploring the potential of biocatalytic cascades for the production of complex pharmaceutical intermediates. Engineered enzymes could be employed for the asymmetric synthesis of this compound derivatives, providing access to enantiomerically pure compounds with enhanced biological activity.

| Methodology | Key Advantages | Potential Application for this compound |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. | Direct C-H arylation of fluorinated benzoic acids, synthesis of complex derivatives under ambient temperature and pressure. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; biodegradable catalysts (enzymes); reactions in aqueous media. | Enantioselective synthesis of chiral derivatives, enzymatic resolution of racemic mixtures. |

| Suzuki-Miyaura Coupling | High yields, commercial availability of reagents, tolerance of a wide range of functional groups. | Efficient and scalable synthesis of the core this compound scaffold using water as a solvent. |

Expansion of Biological Efficacy Screening and Target Validation

While the therapeutic potential of fluorinated benzoic acid derivatives is recognized, comprehensive biological screening of this compound is still in its nascent stages. Future research will focus on extensive in vitro and in vivo evaluations to identify and validate its pharmacological targets.

Anticancer and Antimicrobial Screening: Given that fluorinated compounds often exhibit potent biological activities, a primary focus will be on screening this compound and its analogs against a diverse panel of cancer cell lines and microbial strains. High-throughput screening assays will be instrumental in identifying initial hits and determining key cytotoxicity and antimicrobial metrics. While specific IC50 values for this compound are not yet widely reported in publicly available literature, the activity of structurally related compounds suggests its potential. For instance, derivatives of 5-fluoro-2-methylbenzoic acid have shown antiproliferative activity against cancer cells by targeting microtubules.

Enzyme Inhibition Assays: A crucial area of investigation will be the evaluation of this compound as an inhibitor of clinically relevant enzymes. Many benzoic acid derivatives are known to interact with enzymes such as cyclooxygenases (COX), lipoxygenases, and various proteases. Systematic screening against a panel of enzymes will help to elucidate its mechanism of action and identify specific molecular targets.

| Target Class | Examples | Rationale for Screening this compound |

| Cancer Cell Lines | Breast (e.g., MCF-7), Lung (e.g., A549), Colon (e.g., HCT116) | The biphenyl (B1667301) scaffold is present in many anticancer agents. |

| Bacterial Strains | Staphylococcus aureus, Escherichia coli | Fluorinated quinolones are a major class of antibiotics. |

| Fungal Strains | Candida albicans, Aspergillus fumigatus | The need for new antifungal agents is a pressing global health issue. |

| Enzymes | COX-1, COX-2, 5-LOX, Matrix Metalloproteinases (MMPs) | Benzoic acid derivatives are known to inhibit these inflammatory and cancer-related enzymes. |

Synergistic Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery process. For this compound, this synergistic approach will be pivotal in understanding its structure-activity relationships (SAR) and designing more potent and selective analogs.

Molecular Docking and QSAR Studies: Molecular docking simulations can predict the binding orientation and affinity of this compound derivatives within the active sites of potential protein targets. Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the physicochemical properties of a series of analogs with their biological activities. These computational models will guide the rational design of new compounds with improved efficacy.

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling will be employed to identify the essential structural features required for biological activity. These models will then be used to perform virtual screening of large chemical databases to identify novel compounds with diverse scaffolds that could exhibit similar therapeutic effects.

| Computational Method | Application for this compound | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities to target proteins. | Identification of key interactions and prioritization of compounds for synthesis. |

| QSAR | Correlating structural features with biological activity. | Predictive models to guide the design of more potent analogs. |

| Pharmacophore Modeling | Defining the 3D arrangement of essential features for activity. | A template for virtual screening to discover novel active compounds. |

| Virtual Screening | Searching compound libraries for molecules that fit a pharmacophore model. | Identification of new chemical entities with potential therapeutic activity. |

Design and Synthesis of Advanced Pharmaceutical Leads based on the this compound Scaffold